molecular formula C15H24O3 B203403 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid CAS No. 4586-68-9

2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

Cat. No.: B203403
CAS No.: 4586-68-9
M. Wt: 252.35 g/mol
InChI Key: FXKCXGBBUBCRPU-GBOPCIDUSA-N
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Description

The compound 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid is a structurally complex molecule with significant stereochemical features. Its unique structure allows it to interact with various biological systems, which has garnered interest in both scientific and industrial research. The compound contains both a hydroxy group and a carboxyl group, making it highly reactive under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid involves multiple steps:

  • Starting Material: : The initial step often begins with the synthesis of the naphthalen-2-yl core.

  • Functional Group Addition: : The hydroxy group and carboxylic acid functionalities are introduced through selective functionalization techniques, utilizing protective groups to avoid unwanted reactions.

  • Stereoselective Steps: : Maintaining the stereochemistry is crucial. Chiral catalysts and specific reaction conditions are employed to ensure that the stereocenters are correctly configured.

Industrial Production Methods

In industrial settings, the synthesis may be streamlined to enhance yield and reduce costs. Continuous flow reactors and advanced catalytic systems could be used for scalable production. Optimizing reaction conditions such as temperature, pressure, and solvent systems are key to maintaining efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions, such as using pyridinium chlorochromate (PCC) or Swern oxidation.

  • Reduction: : The compound can undergo reduction reactions, typically reducing the carboxyl group to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can occur at various positions, influenced by the electron density and steric hindrance around the reactive sites.

Common Reagents and Conditions

  • Oxidation: : PCC, Swern oxidation conditions.

  • Reduction: : LiAlH4, sodium borohydride (NaBH4).

  • Substitution: : Strong nucleophiles, acidic or basic catalysts.

Major Products

Depending on the type of reaction, the major products vary. Oxidation yields ketones or aldehydes, reduction leads to alcohols, and substitution results in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid is used as a precursor for synthesizing more complex molecules. Its reactive functional groups allow for the development of novel synthetic pathways and catalysis studies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.

Medicine

The compound’s structural similarity to naturally occurring biomolecules allows it to be studied for potential therapeutic properties. It might be investigated for anti-inflammatory or anticancer activities due to its ability to modulate specific biological pathways.

Industry

In industrial applications, the compound might be used as a building block for the synthesis of complex organic materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid exerts its effects largely depends on its interaction with molecular targets. It may act by:

  • Binding to Enzymes: : Modulating enzyme activity by acting as a competitive inhibitor or allosteric modulator.

  • Signal Transduction Pathways: : Influencing intracellular signaling pathways, such as those mediated by kinases or phosphatases.

  • Gene Expression: : Potentially affecting gene expression by interacting with transcription factors or nuclear receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-4a,8-dimethyl-1,2,3,4,4a,8a-hexahydro-7-naphthyl)propan-2-one

  • 3-(2-Hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)acrylic acid

These compounds share structural similarities with 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid but differ in functional groups or stereochemistry, affecting their reactivity and biological activity.

Highlighting Uniqueness

What sets this compound apart is its specific arrangement of hydroxy and carboxylic acid groups, coupled with its rigid, stereochemically rich naphthyl core. This unique configuration affords it specific reactivity profiles and biological activities not easily replicated by other compounds.

Feel free to delve deeper into any of these aspects or shift to another compound of interest!

Properties

IUPAC Name

2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKCXGBBUBCRPU-GBOPCIDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1C[C@@H](CC2)C(=C)C(=O)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963452
Record name 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4586-68-9
Record name Ilicic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004586689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 3
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 4
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 5
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Reactant of Route 6
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

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